molecular formula C5H10N4O B2538853 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine CAS No. 1178144-15-4

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B2538853
CAS RN: 1178144-15-4
M. Wt: 142.162
InChI Key: KGXLOABRHVRKCZ-UHFFFAOYSA-N
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Description

“1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” would depend on its specific structure. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic characteristics .

Scientific Research Applications

Indole-Based Compounds and Methuosis

Similar in structure to 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, indole-based compounds have been explored for inducing a unique form of non-apoptotic cell death called methuosis. This process involves vacuole accumulation from macropinosomes, leading to cell detachment and rupture .

Dental Denture Resins

Molecular weight tuning of PMEA resins has optimized their properties for clinical dental applications. The PMEA-1 resin exhibits mechanical strength, longevity, aesthetics, and biocompatibility suitable for dental denture resins. Additionally, it reduces biofilm formation by oral bacteria .

Cell Attachment and Biomaterial Design

In designing biomaterials, cell attachment capacity is critical. The physicochemical properties of surfaces, including PMEA, influence cell behavior, proliferation, signaling pathways, and differentiation .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” is used. For instance, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Future Directions

The future directions for “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” would depend on its potential applications. Triazole derivatives are a focus of ongoing research due to their wide range of biological activities and potential for medicinal chemistry .

properties

IUPAC Name

1-(2-methoxyethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLOABRHVRKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

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